1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an ethyl group and a prop-2-yn-1-yl group
Preparation Methods
The synthesis of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The ethyl and prop-2-yn-1-yl groups are introduced through substitution reactions. For example, the ethyl group can be added via an alkylation reaction using ethyl halides, while the prop-2-yn-1-yl group can be introduced using propargyl bromide in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring or the side chains.
Addition Reactions: The triple bond in the prop-2-yn-1-yl group can participate in addition reactions with various reagents, forming new compounds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Chemical Biology: Researchers use this compound to probe the mechanisms of biological processes and to develop new chemical tools for studying cellular functions.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-Ethyl-N-(prop-2-yn-1-yl)piperidin-4-amine: This compound has a similar structure but with a piperidine ring instead of a pyrazole ring. The differences in ring structure can lead to variations in chemical reactivity and biological activity.
1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide: This is an isomer of the target compound, with the carboxamide group attached to a different position on the pyrazole ring. Isomers can have different physical and chemical properties, as well as different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-ethyl-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-3-6-10-9(13)8-5-7-12(4-2)11-8/h1,5,7H,4,6H2,2H3,(H,10,13) |
InChI Key |
ZFSYJANQBBTTFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC#C |
Origin of Product |
United States |
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